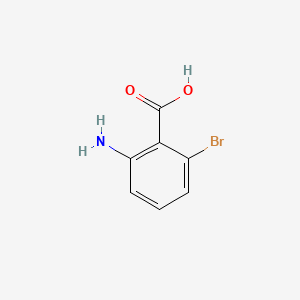

2-Amino-6-bromobenzoic acid

描述

Contextualization within Substituted Benzoic Acid Derivatives Research

Substituted benzoic acids are a class of organic compounds that have been the subject of extensive research due to their diverse chemical reactivity and biological activities. libretexts.org The properties of these molecules are significantly influenced by the nature and position of the substituents on the aromatic ring. libretexts.org These substituents can alter the acidity of the carboxylic acid group, influence the electron density of the benzene (B151609) ring, and provide sites for further chemical modifications. libretexts.orgmdpi.com

2-Amino-6-bromobenzoic acid is a prime example of a disubstituted benzoic acid where the interplay between an electron-donating amino group and an electron-withdrawing bromo group governs its chemical behavior. The positions of these groups, ortho and meta to the carboxylic acid respectively, create a specific electronic and steric environment that dictates its reactivity in various chemical transformations. Research into substituted benzoic acids often involves studying the effects of different functional groups on the molecule's properties, and this compound serves as an interesting case study in this regard. mdpi.com

Significance in Organic Synthesis and Medicinal Chemistry Building Blocks

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. guidechem.com Its bifunctional nature, possessing both an amine and a carboxylic acid, allows for a wide range of chemical reactions. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the carboxylic acid can be converted into esters, amides, and other acid derivatives. Furthermore, the bromine atom can participate in cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of carbon-carbon bonds and the construction of intricate molecular architectures.

In medicinal chemistry, the structural motif of this compound is found in various biologically active compounds. Substituted benzoic acid derivatives have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). uef.fi The ability to readily modify the structure of this compound makes it an attractive starting material for the synthesis of compound libraries for drug discovery programs. preprints.org For instance, it can be used in the synthesis of quinazolinones, a class of compounds with reported anticancer activities. preprints.org

Overview of Current Research Trajectories and Gaps

Current research involving this compound and related compounds continues to explore their synthetic utility and potential applications. One area of focus is the development of novel synthetic methodologies that utilize this compound as a key intermediate. This includes the exploration of new catalytic systems for cross-coupling reactions and the development of more efficient methods for the synthesis of heterocyclic compounds.

A notable research gap is the limited number of comprehensive studies on the biological activity of derivatives synthesized specifically from this compound. While the broader class of substituted benzoic acids has been investigated, targeted studies on the pharmacological profile of compounds derived from this specific starting material are less common. uef.fipreprints.org Furthermore, while computational studies have been performed on isomers like 2-amino-5-bromobenzoic acid to understand their structural and electronic properties, similar in-depth theoretical analyses for this compound are not as prevalent. dergipark.org.trresearchgate.net Such studies could provide valuable insights into its reactivity and guide the design of new synthetic targets with desired properties.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to yellow or brown powder. sigmaaldrich.com Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 20776-48-1 |

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol adventchembio.com |

| Melting Point | 136 °C chemicalbook.com |

| Boiling Point | 348.9±32.0 °C (Predicted) chemicalbook.com |

| Density | 1.793±0.06 g/cm3 (Predicted) chemicalbook.com |

Synthesis of this compound

The synthesis of substituted aminobenzoic acids often involves the bromination of an appropriate precursor. For example, 2-amino-5-bromobenzoic acid can be synthesized by the bromination of o-aminobenzoic acid. chemicalbook.com A similar strategy can be envisioned for the synthesis of this compound, likely starting from a different substituted aniline (B41778) or benzoic acid derivative. The precise synthetic route would be designed to ensure the correct regiochemistry of the bromo and amino groups.

Structure

3D Structure

属性

IUPAC Name |

2-amino-6-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQPROAXWQCNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441750 | |

| Record name | 2-Amino-6-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-48-1 | |

| Record name | 2-Amino-6-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Bromobenzoic Acid

Established Synthetic Routes and Reaction Mechanisms

The construction of the 2-amino-6-bromobenzoic acid scaffold typically relies on established, multi-step synthetic pathways. These routes are designed to introduce the amino and bromo substituents onto the benzoic acid ring in a controlled manner.

Multi-Step Synthesis Approaches

Multi-step synthesis is a cornerstone for creating complex molecules like this compound from simpler, readily available starting materials. The order of reactions is critical to achieve the desired substitution pattern. libretexts.org For instance, a synthesis might start with a commercially available substituted benzoic acid and proceed through a series of reactions including nitration, bromination, and reduction.

One common approach involves the nitration of a benzoic acid derivative, followed by bromination, and finally, the reduction of the nitro group to an amino group. The sequence of these steps is crucial for directing the substituents to the correct positions on the aromatic ring. Another strategy could involve starting with an aminobenzoic acid and then introducing the bromine atom. For example, the synthesis of 2,4,6-tribromobenzoic acid from m-aminobenzoic acid involves bromination followed by deamination. orgsyn.org While not directly yielding the target compound, this illustrates the multi-step strategies employed for substituted benzoic acids.

Regioselectivity and Chemoselectivity in Bromination and Amination

Achieving the correct arrangement of functional groups on the benzene (B151609) ring, known as regioselectivity, is a significant challenge in the synthesis of this compound. The directing effects of the substituents already present on the ring guide the position of incoming groups. The carboxylic acid group is a meta-director, while the amino group is a strong ortho-, para-director.

In the context of bromination, the presence of both an amino and a carboxylic acid group would lead to complex mixtures without careful control. Therefore, one group is often introduced in a protected or precursor form. For example, starting with a nitrobenzoic acid allows for bromination, and the directing influence of the nitro and carboxylic acid groups can be exploited. Subsequent reduction of the nitro group to an amine installs the final functionality.

Similarly, in amination reactions, particularly copper-catalyzed C-N cross-coupling reactions, regioselectivity is key. For instance, in the amination of di-halogenated benzoic acids, the halogen adjacent to the carboxylic acid group is often more reactive, allowing for selective amination at that position. nih.govnih.gov This selectivity is attributed to the accelerating effect of the ortho-carboxylate group. nih.gov

Chemoselectivity, the preferential reaction of one functional group over another, is also critical. For example, during bromination, it is important to avoid reactions with the amino group if it is already present. This is often achieved by performing the amination step after bromination.

Advanced Synthetic Strategies and Optimizations

To improve the efficiency, yield, and purity of this compound, researchers have explored advanced synthetic strategies, including the use of novel catalyst systems and the fine-tuning of reaction conditions.

Catalyst Systems in C-N Coupling Reactions

The formation of the carbon-nitrogen (C-N) bond is a critical step in many synthetic routes to this compound. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations, are frequently employed for this purpose. nih.govnih.govresearchgate.net These reactions typically involve the coupling of a halobenzoic acid with an amine source.

Modern advancements have led to the development of more efficient catalyst systems. For example, a combination of copper(I) oxide (Cu₂O) and metallic copper has been shown to be an effective catalyst for the amination of 2-bromobenzoic acids. nih.gov This system allows for highly regioselective amination without the need for protecting the carboxylic acid group. nih.govnih.gov The use of specific ligands can also enhance the catalytic activity and scope of these reactions. While palladium-based catalysts with phosphine (B1218219) ligands are also powerful tools for C-N bond formation, copper-based systems are often favored due to their lower cost and toxicity. researchgate.netencyclopedia.pubresearchgate.net

| Catalyst System | Reactants | Key Features | Reference |

| Cu/Cu₂O | 2-Bromobenzoic acid, Amine | High regioselectivity, No need for acid protection | nih.gov |

| Copper(I) Iodide with Ligands | Aryl Iodide, Alkylamine | Mild reaction conditions | acs.org |

| Palladium with Phosphine Ligands | Aryl Halide, Amine | Wide scope, but can be costly | researchgate.net |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Factors such as temperature, solvent, base, and reaction time are carefully controlled. For instance, in copper-catalyzed amination reactions, solvents like ethylene (B1197577) glycol diethyl ether or 2-ethoxyethanol (B86334) are often used, and the reaction is typically heated to around 130°C. nih.gov The choice of base, such as potassium carbonate, is also important for the reaction's success. nih.gov

The purification of the product is another critical aspect. In some cases, the product can be precipitated from the reaction mixture by adjusting the pH, simplifying the workup procedure. chemicalbook.com Chromatographic techniques are also commonly used to obtain highly pure this compound. The optimization of these conditions is often achieved through systematic studies where different parameters are varied to find the ideal combination for a specific synthetic step. researchgate.net

| Parameter | Typical Range/Value | Impact on Reaction |

| Temperature | 80-140°C | Affects reaction rate and selectivity |

| Solvent | DMSO, o-Xylene, DMF | Influences solubility and reactivity |

| Base | KOH, K₂CO₃ | Essential for activating the nucleophile |

| Reaction Time | 1-24 hours | Determines the extent of conversion |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is a critical endeavor aimed at creating more sustainable and environmentally responsible chemical processes. colab.ws These principles advocate for the reduction of waste, use of less hazardous chemicals, and improvement of energy efficiency. um-palembang.ac.id By focusing on these core tenets, chemists can develop synthetic routes that are not only safer and cleaner but also more economically viable in the long run. colab.wsum-palembang.ac.id

Solvent choice is a cornerstone of green chemistry, as solvents frequently account for the largest volume of material in a reaction and contribute significantly to waste. um-palembang.ac.id Traditional syntheses may rely on hazardous organic solvents. Green chemistry seeks to substitute these with more benign alternatives. For instance, a patent for a related compound, 2-amino-6-nitrobenzoic acid, describes using water-miscible organic solvents like DMF, NMP, DMSO, ethanol (B145695), and isopropanol. google.com Another method for preparing a similar compound, 5-amino-2-bromobenzoic acid, utilizes a mixture of ethanol and water as the solvent. google.com The ideal green solvent should be non-toxic, biodegradable, and easily recyclable.

Strategies to minimize solvent usage include performing reactions at higher concentrations, exploring solvent-free reaction conditions, and implementing solvent recycling systems. researchgate.netresearchgate.net A neat (solvent-free) synthesis for substituted benzoic acids has been demonstrated, highlighting the potential for waste reduction. researchgate.net

Below is an interactive data table comparing potential green solvents for the synthesis of this compound.

| Solvent | Green Chemistry Considerations |

| Water | Non-toxic, non-flammable, and inexpensive. However, organic reactants may have low solubility, and its high heat capacity can increase energy requirements for heating. |

| Ethanol | Biodegradable and can be sourced from renewable resources. It is flammable, which requires specific safety precautions. google.comgoogle.com |

| Supercritical CO2 | A non-toxic and non-flammable solvent that is easily removed post-reaction. The primary drawback is the need for high-pressure equipment. |

| Ionic Liquids | Characterized by low volatility and high thermal stability. Some can be costly, and their toxicity and biodegradability must be carefully evaluated. |

Atom economy is a fundamental metric in green chemistry that measures how efficiently reactant atoms are incorporated into the desired final product. libretexts.org Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions which inherently generate byproducts, thus lowering the atom economy. savemyexams.com The goal is to design a synthetic pathway where the mass of the reactants maximally converts to the mass of the product. libretexts.org

Reaction efficiency extends beyond atom economy to include chemical yield, reaction time, and energy consumption. Improving efficiency in the synthesis of this compound can be achieved through:

Catalysis: Employing catalysts can facilitate more direct reaction pathways, often under milder conditions, which reduces energy input and waste. um-palembang.ac.id For example, copper-catalyzed amination reactions are common for synthesizing related anthranilic acid derivatives. nih.gov

Process Optimization: Fine-tuning reaction parameters like temperature, pressure, and reactant concentrations can significantly increase yield and selectivity.

Solvent Selection and Minimization

Novel Synthetic Pathway Development and Evaluation

The quest for improved synthetic methods for this compound and related structures drives research into novel pathways that offer advantages in efficiency, cost, and sustainability.

One significant area of modern synthetic chemistry is C-H activation , which allows for the direct functionalization of carbon-hydrogen bonds. This approach can shorten synthetic sequences by avoiding the need for pre-functionalized starting materials, thereby improving step and atom economy. whiterose.ac.ukresearchgate.net For instance, palladium-catalyzed C-H activation has been used to construct complex heterocyclic molecules from simpler precursors. researchgate.netmdpi.com Rhodium catalysis has also proven effective for C-H amidation in the synthesis of functionalized aromatic compounds. whiterose.ac.uk

Flow chemistry represents another innovative approach, where reactions are conducted in continuous-flow reactors instead of traditional batch processes. acs.orgnih.govacs.org This technology offers superior control over reaction parameters, enhanced safety due to smaller reaction volumes, and easier scalability. acs.org Studies on the esterification and alkylation of substituted benzoic acids in flow reactors demonstrate the potential for high efficiency and reproducibility. acs.orgresearchgate.net

The evaluation of any new synthetic pathway is a multi-faceted process. A comprehensive assessment is required to determine its viability compared to existing methods.

The following data table outlines the key criteria for evaluating novel synthetic pathways.

| Evaluation Criterion | Description |

| Yield and Selectivity | Measures the amount of desired product obtained versus the theoretical maximum and the formation of unwanted byproducts. |

| Atom and Step Economy | Assesses the efficiency of atom incorporation into the final product and the overall number of reaction steps. savemyexams.com |

| Cost and Availability | Considers the price and accessibility of all starting materials, reagents, and catalysts. |

| Environmental & Safety Profile | Evaluates the hazards of chemicals used, waste generated, and overall energy consumption of the process. |

| Scalability and Robustness | Determines the feasibility of transitioning the synthesis from a laboratory scale to industrial production and its reliability under varied conditions. acs.org |

The development of new routes, such as those employing C-H activation or flow chemistry, holds the promise of producing this compound more sustainably and economically.

Advanced Spectroscopic and Computational Characterization of 2 Amino 6 Bromobenzoic Acid

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. An FT-IR spectrum of 2-Amino-6-bromobenzoic acid would be expected to show characteristic absorption bands corresponding to its functional groups.

Key expected vibrational regions include:

O-H and N-H Stretching: The stretching vibrations of the carboxylic acid O-H group and the amino N-H groups typically appear in the high-frequency region, generally between 2500 and 3500 cm⁻¹. The O-H stretch is often a very broad band due to strong hydrogen bonding, while the N-H stretches for a primary amine usually appear as two distinct, sharper peaks (symmetric and asymmetric).

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is one of the most intense bands in the spectrum, typically found in the 1680-1710 cm⁻¹ region for aromatic carboxylic acids. Its position can be influenced by intramolecular hydrogen bonding with the adjacent amino group.

N-H Bending: The scissoring or bending vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.

C-C and C-N Stretching: Aromatic C-C ring stretching vibrations occur in the 1400-1600 cm⁻¹ range. The C-N stretching vibration is typically found between 1250 and 1360 cm⁻¹.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups (like C=O), Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as those of the aromatic ring backbone.

In an FT-Raman spectrum of this compound, vibrations of the benzene (B151609) ring would be prominent. The C-Br stretching vibration is also typically Raman active. Bands that are weak in the IR spectrum may appear strong in the Raman spectrum, and vice versa, providing a more complete vibrational picture. As with FT-IR, published, assigned FT-Raman spectra for this specific isomer are not found in the available literature, though studies on its 5-bromo isomer are well-documented. researchgate.netarchive.org

Normal Coordinate Analysis and Force Field Calculations

To definitively assign vibrational modes, experimental spectra are often paired with computational methods like Normal Coordinate Analysis (NCA). This approach uses theoretical models to calculate the fundamental vibrational frequencies and their corresponding motions. These calculations are typically performed using Density Functional Theory (DFT), often with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p). nih.govresearchgate.net

The process involves optimizing the molecular geometry and then computing the force field, which describes the forces between atoms. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational model. This combined experimental and theoretical approach has been successfully applied to the parent molecules, 2-bromobenzoic acid and anthranilic acid, providing a robust basis for interpreting their spectra. nih.gov However, a specific NCA study for this compound has not been identified in published literature.

Interpretation of Vibrational Modes and Band Assignments

The final assignment of vibrational bands is achieved by correlating the experimental FT-IR and FT-Raman data with theoretical results from NCA. A key tool in this process is the Potential Energy Distribution (PED). The PED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. nih.govresearchgate.net This allows for an unambiguous assignment of complex vibrations that arise from the mixing of several types of motion.

For this compound, PED analysis would be essential to differentiate between the various C-C, C-N, and C-O stretching and bending modes within the molecule and to understand the influence of the ortho-amino and ortho-bromo substituents on the vibrational characteristics of the benzene ring and carboxylic acid group. Without experimental data and a corresponding computational study, a detailed band assignment table for this compound cannot be constructed.

Electronic Spectroscopy and Transitions

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or water, would show absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net

π→π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring.

n→π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.

The positions and intensities of these absorptions are sensitive to the substituents on the benzene ring. The amino and bromo groups, along with the carboxyl group, would influence the electronic structure and thus the resulting UV-Vis spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict and interpret electronic spectra. researchgate.nettandfonline.com While this approach has been applied to the 2-amino-5-bromobenzoic acid isomer, specific experimental or TD-DFT data for this compound is not present in the surveyed scientific literature. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) has been instrumental in elucidating the electronic properties of this compound. researchgate.net This powerful computational method is used to predict the electronic absorption spectra of molecules. Studies employing TD-DFT have successfully evaluated the electronic properties of similar benzoic acid derivatives. scispace.com For the related compound 2-amino-5-bromobenzoic acid, TD-DFT calculations were performed to understand its electronic transitions. researchgate.net These theoretical results are often compared with experimental UV-Vis spectra to validate the computational model. researchgate.nettandfonline.com The electronic properties, including absorption wavelengths, are influenced by the solvent environment, a factor that can be incorporated into TD-DFT calculations to provide more accurate predictions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. slideshare.net Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of a compound. While specific NMR data for this compound is available from suppliers, detailed academic studies providing full spectral analysis and interpretation in the reviewed literature are for similar compounds. bldpharm.com For instance, the ¹H and ¹³C NMR chemical shifts of 2-bromobenzoic acid have been reported in deuterated methanol. rsc.org Furthermore, computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure. acs.org This combined experimental and theoretical approach has been successfully applied to other complex organic molecules to distinguish between different conformers. acs.org

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) has emerged as a important tool for analyzing the structural and electronic characteristics of molecules like this compound. iucr.orgresearchgate.net DFT calculations provide insights into optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netmkjc.in These computational studies are often performed in conjunction with experimental techniques like FT-IR and FT-Raman spectroscopy for a comprehensive analysis. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for studying organic molecules and has been used in the analysis of related benzoic acid derivatives. science.govdergipark.org.tr For the basis set, options like 6-31G* and the more extensive 6-311++G(d,p) are commonly employed. science.govdergipark.org.tr The 6-311++G(d,p) basis set, for example, was used in the study of 2-amino-5-bromobenzoic acid to calculate its molecular structure, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net The selection of a larger basis set generally leads to more accurate results, though at a higher computational cost. ripublication.com

DFT calculations are particularly useful for exploring the conformational landscape of a molecule and determining the relative stabilities of its different isomers and tautomers. For 2-amino-5-bromobenzoic acid, four different conformers (C1, C2, C3, and C4) were identified, with the C1 form being the most stable. researchgate.netresearchgate.net Similar conformational analyses have been performed on other benzoic acid derivatives to understand their structural preferences. dergipark.org.tr The ability to model different tautomeric forms is also crucial, as seen in studies of piroxicam (B610120) complexes with benzoic acids, where the tautomeric state was found to correlate with the pKa of the acid. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the chemical reactivity and electronic properties of a molecule. libretexts.org The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. researchgate.net For a derivative, 2-amino-5-bromobenzoic acid, the HOMO is distributed over the entire molecule, including the benzene ring, amino group, and bromine atom, while the LUMO is localized on the ring and the carboxylic acid group. researchgate.net This suggests that an electronic transition from the HOMO to the LUMO would involve a transfer of electron density from the bromine atom and amino group to the carboxylic acid group. researchgate.net The HOMO-LUMO energy gap and other related electronic properties are typically calculated using DFT at a chosen level of theory, such as B3LYP/6-311++G(d,p). iucr.orgresearchgate.net

Data Tables

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Compound (2-Amino-5-bromobenzoic acid) Data obtained from DFT calculations at the B3LYP/6-311G++(d,p) level.

| Orbital | Energy (eV) |

| HOMO | -6.23 |

| LUMO | -1.41 |

| Energy Gap (ΔE) | 4.82 |

This data is for 2-amino-5-bromobenzoic acid, a closely related isomer, and provides an illustrative example of the type of information obtained from HOMO-LUMO analysis. iucr.orgresearchgate.net

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific and advanced outline provided.

Extensive searches for detailed research findings on this particular molecule (CAS 20776-48-1) did not yield the necessary data for the requested sections. While its isomers, such as 2-amino-5-bromobenzoic acid and 2-amino-3-bromobenzoic acid, have been the subject of computational and crystallographic studies, this specific information is not publicly available for the 2-amino-6-bromo isomer.

The required information for the following sections could not be located:

Conformational Analysis and Stability of Isomers and Tautomers

Prediction of Spectroscopic Parameters

X-ray Crystallography and Solid-State Structure Determination

Therefore, an article that meets the user's explicit content requirements cannot be constructed.

Reactivity and Derivatization of 2 Amino 6 Bromobenzoic Acid

Transformation via the Carboxylic Acid Moiety

The carboxylic acid group in 2-amino-6-bromobenzoic acid is a key site for various transformations. One of the most fundamental reactions is its conversion into amides. For instance, it can react with amines like benzylamine (B48309) or cyclohexylamine (B46788) to form the corresponding N-substituted benzamides. researchgate.net These reactions often serve as a preliminary step for constructing more complex heterocyclic systems, such as quinazolinones. researchgate.net The carboxylic acid can also be reduced. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF), the carboxylic acid is converted to a primary alcohol, yielding (2-amino-6-bromophenyl)methanol. orgsyn.org

Reactions Involving the Amino Group

The nucleophilic amino group is another reactive handle on the molecule, allowing for a range of derivatizations.

The amino group of this compound can act as a nucleophile to form amide bonds with carboxylic acids, a reaction complementary to the transformations of its own carboxyl group. This is particularly relevant in peptide synthesis, where it can be incorporated into peptide chains. smolecule.comsigmaaldrich.com The process often involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the bond formation between the amino group and a protected amino acid or peptide. tandfonline.com This reactivity allows for the creation of unique peptide structures and other complex organic molecules. smolecule.com

The primary aromatic amine functionality of this compound can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction is typically carried out at low temperatures (0–5°C) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid. iosrjournals.org The resulting arenediazonium salt is a valuable intermediate that can undergo various subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orglscollege.ac.in

The Sandmeyer reaction allows for the replacement of the diazonium group (–N₂⁺) with a variety of nucleophiles. organic-chemistry.orglibretexts.org For example, treatment with copper(I) bromide (CuBr) or copper(I) chloride (CuCl) can replace the diazonium group with a bromine or chlorine atom, respectively. wikipedia.org Similarly, using copper(I) cyanide (CuCN) introduces a cyano group. lscollege.ac.in The diazonium group can also be replaced by a hydroxyl group, typically by heating the acidic aqueous solution of the diazonium salt, a reaction that does not always require a copper catalyst. scirp.org These transformations provide a powerful method for introducing a wide range of functional groups onto the aromatic ring that might be difficult to install directly. lscollege.ac.in

| Starting Material | Reagents | Product Group | Reaction Type |

|---|---|---|---|

| Aryl Diazonium Salt | CuBr | Aryl Bromide | Sandmeyer Reaction |

| Aryl Diazonium Salt | CuCl | Aryl Chloride | Sandmeyer Reaction wikipedia.org |

| Aryl Diazonium Salt | CuCN | Aryl Cyanide | Sandmeyer Reaction lscollege.ac.in |

| Aryl Diazonium Salt | H₂O, Heat | Phenol (B47542) | Hydroxylation scirp.org |

Amidation and Peptide Coupling Reactions

Modifications at the Bromine Position

The bromine atom attached to the aromatic ring is a key site for substitution and coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the this compound ring can be replaced through nucleophilic substitution reactions. smolecule.comguidechem.com While direct nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong electron-withdrawing groups to activate the ring, the specific substitution pattern and reaction conditions can facilitate this transformation. For instance, in copper-catalyzed reactions, the bromine atom can be substituted by various amines. nih.gov

The bromine atom serves as an excellent handle for various palladium- and copper-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base. diva-portal.orgethz.ch This reaction has been successfully applied to this compound derivatives to synthesize complex biaryl structures. researchgate.net For example, a bromo-substituted quinazolinone derived from this compound can be coupled with various boronic acids using a palladium catalyst to produce a range of substituted analogues. researchgate.net Highly efficient catalytic systems, sometimes using as little as parts-per-million (ppm) levels of palladium, have been developed for the Suzuki coupling of bromoaryl carboxylic acids. mdpi.comsemanticscholar.org

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. wikipedia.orgnih.govorganic-chemistry.org In the context of this compound, this reaction is particularly useful for N-arylation, where the bromine atom is replaced by an amine. nih.gov These reactions often require a copper(I) catalyst, a ligand, and a base, and proceed without the need to protect the carboxylic acid group. nih.govresearchgate.net The reaction is regioselective, with the bromine atom adjacent to the carboxylic acid being preferentially replaced. nih.gov This method provides a direct route to N-aryl anthranilic acid derivatives, which are important precursors for various pharmaceuticals and heterocyclic compounds. nih.govresearchgate.net

| Reaction Name | Catalyst Type | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Arylboronic Acid | C-C (biaryl) | researchgate.netdiva-portal.org |

| Ullmann Condensation | Copper | Amine | C-N | nih.govresearchgate.net |

| Ullmann Condensation | Copper | Alcohol/Phenol | C-O | wikipedia.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann Condensation)

Palladium-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. Derivatives of this compound readily participate in such transformations, typically after conversion of the acid to an amide and subsequent cyclization to a stable heterocyclic core like a quinazolinone. journaljpri.comresearchgate.net The bromo-substituted quinazolinone then serves as the substrate for coupling.

The Suzuki-Miyaura coupling involves the reaction of the bromo-substituted intermediate with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. journaljpri.comresearchgate.net Similarly, the Sonogashira coupling facilitates the formation of a carbon-carbon bond between the bromo-substituted quinazolinone and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. journaljpri.comresearchgate.net

A typical synthetic sequence begins with the conversion of this compound into a 2-amino-6-bromobenzamide (B2609325). This intermediate is then cyclized to form a 7-bromoquinazolinone, which is the substrate for the palladium-catalyzed coupling reactions. journaljpri.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Coupling Reactions of 7-Bromoquinazolinone Derivatives Data derived from research on the synthesis of substituted quinazolinones. journaljpri.comresearchgate.net

| Coupling Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | 7-Bromoquinazolinone, Arylboronic acid | Palladium catalyst | 7-Arylquinazolinone |

| Sonogashira | 7-Bromoquinazolinone, Terminal alkyne | Palladium catalyst, Copper co-catalyst | 7-Alkynylquinazolinone |

Copper-Catalyzed Amination

Copper-catalyzed amination, particularly the Ullmann condensation, is a classic method for forming carbon-nitrogen bonds. This reaction is crucial for the synthesis of N-aryl anthranilic acid derivatives, which are precursors to important heterocyclic structures like acridones. researchgate.netnih.gov In this reaction, a 2-bromobenzoic acid derivative couples with an amine in the presence of a copper catalyst.

While the primary literature often describes this reaction for 2-bromobenzoic acid, the methodology is applicable to substituted analogues like this compound. The process involves heating the bromo-substituted acid with an amine and a copper source, often with a base. The resulting N-aryl-2-amino-6-bromobenzoic acid can then undergo further transformations.

Cyclization Reactions and Heterocyclic Compound Formation

The amino and carboxylic acid functionalities of this compound are perfectly positioned for intramolecular or intermolecular cyclization reactions, leading to the formation of a variety of fused heterocyclic systems.

Synthesis of Quinazolinone Derivatives

This compound is a key starting material for the synthesis of quinazolinone derivatives. journaljpri.comresearchgate.netresearchgate.net The general strategy involves a two-step process. First, the carboxylic acid group is converted into an amide through reaction with an amine (e.g., benzylamine or cyclohexylamine). journaljpri.comresearchgate.net In the second step, this newly formed 2-amino-6-bromobenzamide undergoes cyclization. This cyclization can be achieved by reacting the amide with an aldehyde under microwave conditions, which facilitates the formation of the quinazolinone ring. journaljpri.comresearchgate.net The bromine atom remains on the quinazolinone core at the 7-position, available for subsequent derivatization as described in section 4.3.2.1. journaljpri.comresearchgate.netgoogle.com

Table 2: Synthesis of Bromo-Substituted Quinazolinones from this compound Based on synthetic procedures for quinazolinone heterocycles. journaljpri.comresearchgate.net

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| Amidation | This compound, Amine (e.g., benzylamine) | Coupling agents (EDC, HOBt), Base (DIPEA) | 2-Amino-6-bromo-N-substituted-benzamide |

| Cyclization | 2-Amino-6-bromo-N-substituted-benzamide, Aldehyde | DMSO, Microwave irradiation | 7-Bromo-2,3-disubstituted-quinazolin-4(3H)-one |

Formation of Benzisoxazole Derivatives

The synthesis of benzisoxazole derivatives from this compound typically proceeds through an intermediate where the amino group is converted into a more suitable functional group for cyclization. One common pathway involves the transformation of the amino group into an azide (B81097) (–N₃). The resulting 2-azido-6-bromobenzoic acid can then undergo intramolecular cyclization. lookchem.com

Base-mediated photochemical cyclization of 2-azidobenzoic acids is a known method for forming 2,1-benzisoxazole-3(1H)-ones. lookchem.com This reaction involves the formation of a 2-azidobenzoate anion, which upon photolysis, cyclizes to yield the benzisoxazolone ring system. lookchem.com

Acridine (B1665455) and Acridone (B373769) Analogues as Synthetic Precursors

This compound serves as a precursor for the synthesis of acridine and acridone analogues, which are classes of compounds with significant biological interest. The synthesis of the acridone core generally follows a two-step sequence starting with a copper-catalyzed Ullmann condensation. researchgate.netnih.gov

In the first step, this compound is reacted with a substituted aniline (B41778) in the presence of copper. This forms a 2-(arylamino)-6-bromobenzoic acid intermediate. The second step involves an acid-catalyzed intramolecular cyclization, often using polyphosphoric acid (PPA), which promotes ring closure to yield the substituted bromo-acridone skeleton. researchgate.net The bromine and amino groups on the acridone structure can then be further functionalized.

Applications in Advanced Materials and Chemical Technologies

Precursor in Polymer Synthesis

The bifunctional nature of 2-Amino-6-bromobenzoic acid, containing both an amine (-NH2) and a carboxylic acid (-COOH) group, makes it a suitable monomer for condensation polymerization. savemyexams.com Molecules with this specific combination of functional groups are known as aminocarboxylic acids and can react with each other to form polyamides, a class of polymers characterized by repeating amide linkages (-CO-NH-). savemyexams.comgoogle.com

In this polymerization process, the carboxylic acid group of one monomer molecule reacts with the amino group of another, forming an amide bond and eliminating a small molecule, such as water. savemyexams.com This process can be repeated to build long polymer chains. While general methods exist for the thermal polymerization of aromatic amino acids to yield polyamides, specific conditions are often required to achieve high molecular weight polymers. acs.org For instance, the synthesis of aromatic polyamides can be achieved through various methods, including low-temperature solution polycondensation. mdpi.com

When this compound is used as the monomer, the resulting polyamide features a bromine atom attached to each aromatic ring in the polymer backbone. This halogen substituent can impart specific properties to the final material, such as enhanced thermal stability, flame retardancy, and modified solubility, making it a candidate for creating advanced, high-performance polymers.

Role in Dye Chemistry and Pigment Development

Anthranilic acid and its derivatives are established intermediates in the synthesis of a wide range of colorants, including azo dyes and pigments. wikipedia.orgijpsjournal.comindustryarc.com The chemical structure of this compound makes it a valuable starting material for creating custom dye molecules.

The primary application in this area involves a two-step process:

Diazotization : The aromatic amino group (-NH2) of this compound can be converted into a highly reactive diazonium salt (-N₂⁺) by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. wikipedia.orgunb.ca

Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, typically an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778) derivative. unb.ca This reaction forms an azo compound, characterized by the -N=N- linkage, which is a strong chromophore responsible for the vibrant color of these dyes. jocpr.com

The presence and position of the bromine atom and the carboxylic acid group on the this compound ring influence the final color and properties of the dye, such as its lightfastness and affinity for specific fibers. jocpr.comiosrjournals.org For example, a study on the synthesis of azo dyes from the related compound 2-Amino-5-bromobenzoic acid demonstrated its utility in producing colored compounds for dyeing nylon fabrics. jocpr.com

Furthermore, N-aryl anthranilic acids, which can be synthesized from 2-bromobenzoic acids, are known precursors for acridone (B373769) dyes. nih.govresearchgate.netresearchgate.net This indicates that this compound can also serve as a foundational block for this class of high-performance pigments, which are valued for their stability and color.

Utilization in Sensor Technology (e.g., Metal Ion-Selective Fluorosensing)

A significant application of this compound derivatives is in the field of chemical sensors, particularly fluorescent sensors for detecting metal ions. The core structure provides an excellent scaffold for designing chemosensors that can selectively bind to specific analytes and signal their presence through a change in fluorescence.

A notable example is the synthesis of N-(1-Pyrene)anthranilic acid, which can be produced through a copper-catalyzed cross-coupling reaction between a 2-bromobenzoic acid and 1-aminopyrene. nih.govresearchgate.net This resulting molecule combines a metal-binding site (the N-aryl anthranilic acid portion) with a fluorescent reporter (the pyrene (B120774) moiety). nih.gov

Research has demonstrated that N-(1-Pyrene)anthranilic acid functions as a highly selective fluorescent sensor for mercury(II) ions (Hg²⁺) in aqueous solutions. nih.govresearchgate.net The sensing mechanism is based on chelation-enhanced fluorescence quenching. When the sensor molecule binds with a Hg²⁺ ion, it forms a stable complex. nih.govresearchgate.net This binding event disrupts the electronic properties of the molecule, leading to a selective quenching (decrease) of the pyrene fluorescence. nih.gov This change in fluorescence intensity is measurable and allows for the quantitative detection of the target ion. Titration experiments have confirmed that the sensor forms an equimolar complex with Hg(II) and that its fluorescence is not significantly affected by other metal ions like Zn(II) and Cd(II), highlighting its selectivity. nih.govresearchgate.net The general utility of anthranilic acid derivatives in sensor technology is further supported by their use in developing fluorescent probes for other ions, such as aluminum (Al³⁺). nih.govacs.orgmdpi.com

Biological and Biomedical Research Potential of Derivatives

Exploration in Medicinal Chemistry

Derivatives of 2-amino-6-bromobenzoic acid are of considerable interest in medicinal chemistry due to their established roles as precursors to various pharmacologically active molecules. ekb.egthermofisher.com The exploration of these derivatives has led to the identification of compounds with promising anti-inflammatory, anticancer, and antimicrobial properties, as well as the ability to inhibit specific enzymes.

N-aryl anthranilic acids, a class of compounds that can be synthesized from 2-bromobenzoic acids, are recognized as important non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The synthesis of these derivatives has been a significant focus of research. nih.govresearchgate.net For instance, a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been developed, which facilitates the production of N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.govorganic-chemistry.org This method avoids the need for protecting the acid group, making it an efficient route to these anti-inflammatory agents. organic-chemistry.org Some N-aryl anthranilic acids, such as flufenamic acid and mefenamic acid, are not only used for their anti-inflammatory effects but are also being investigated for the treatment of neurodegenerative and amyloid diseases. nih.gov Benzoxazine derivatives, which can be synthesized from halogenated aminobenzoic acids, have also shown potential in treating inflammation and rheumatoid arthritis. ijfans.org These compounds are noted for their effectiveness in inhibiting both acute and chronic inflammatory responses. ijfans.org

The scaffold of this compound is a key component in the synthesis of various compounds investigated for their anticancer and antitumor activities. ekb.eg N-Aryl anthranilic acids, derived from 2-bromobenzoic acid, serve as synthetic precursors to acridines, a class of compounds utilized as anticancer drugs. nih.gov The planar structure of acridine (B1665455) derivatives allows them to act as DNA intercalators and inhibit enzymes like topoisomerases, which are crucial for cell proliferation. rsc.org

Quinazolinone derivatives, which can be synthesized from 2-aminobenzoic acid precursors, have also demonstrated significant potential in anticancer drug development. acs.orgderpharmachemica.com For example, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were synthesized and showed antiproliferative activity against lung cancer cells. acs.org Similarly, other research has focused on synthesizing benzoic acid-substituted quinazolinones and evaluating their anticancer activity against breast cancer cell lines. derpharmachemica.com Furthermore, derivatives of 2-amino-4-bromo-6-nitrobenzoic acid have been reported to exhibit significant cytotoxicity against human cancer cell lines.

| Derivative Class | Starting Material Precursor | Anticancer Application | Research Finding |

| Acridines | 2-Bromobenzoic acid | DNA intercalators, Topoisomerase inhibitors | N-Aryl anthranilic acids are synthetic precursors to acridines used as anticancer drugs. nih.govrsc.org |

| Quinazolinones | 2-Amino-5-bromobenzoic acid | Antiproliferative agents | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives showed activity against lung cancer cells. acs.org |

| Quinazolinones | 2-Aminobenzoic acid | Anti-breast cancer activity | Benzoic acid substituted quinazolinones showed moderate to good activity against MCF-7 breast cancer cell line. derpharmachemica.com |

| Benzoic Acid Derivatives | 2-Amino-4-bromo-6-nitrobenzoic acid | Cytotoxic agents | Derivatives exhibit significant cytotoxicity against human cancer cell lines. |

Derivatives of aminobenzoic acids have been investigated for their antimicrobial properties. ekb.eg For instance, N-arylanthranilic acids have demonstrated antibacterial activity. scielo.br Quinazolinone derivatives synthesized from 2-amino-5-bromobenzoic acid have been tested for their antimicrobial activity. researchgate.net Additionally, some quinazolinone derivatives have shown to possess antibacterial and antifungal properties. guidechem.com Benzoxazine derivatives are another class of compounds derived from aminobenzoic acids that exhibit a wide range of biological effects, including antibacterial and antifungal activities. ijfans.org

Derivatives of this compound have been explored as inhibitors of various enzymes. For example, 2-amino-3-bromobenzoic acid has been identified as a potent inhibitor of the dehydrogenase enzyme. It acts by binding to the active site of the enzyme. Furthermore, thioxoquinazoline derivatives synthesized from 2-amino-5-bromobenzoic acid have been evaluated as inhibitors of phosphodiesterase 7 (PDE7), an enzyme implicated in immunological diseases. nih.gov Some of these derivatives were found to be potent inhibitors of PDE7 and also showed inhibitory activity against PDE4, suggesting their potential as dual inhibitors for treating T-cell related disorders. nih.gov

Antimicrobial Properties

Biochemical Probes and Molecular Targeting

The unique structure of this compound derivatives makes them suitable for development as biochemical probes for molecular targeting. A notable example is the synthesis of N-(1-Pyrene)anthranilic acid from a 2-bromobenzoic acid derivative. nih.gov This compound has been successfully employed in metal ion-selective fluorosensing. nih.gov Specifically, it forms a complex with Mercury (II) ions in water, leading to selective fluorescence quenching, which allows for the detection of this metal ion even in the presence of others like Zinc (II) and Cadmium (II). nih.gov This demonstrates the potential of using these derivatives to create tools for detecting specific molecules in biological systems. nih.gov Additionally, derivatives of 2-amino-4-bromo-6-nitrobenzoic acid are being investigated for their ability to interact with specific molecular targets, highlighting their potential as biochemical probes.

Incorporating Derivatives into Biologically Active Peptides

N-aryl anthranilic acids, which can be synthesized from 2-bromobenzoic acid, are non-natural achiral amino acids that have found various biomedical applications, including their incorporation into biologically active peptides. nih.gov The inclusion of these achiral amino acids can alter the secondary structures and biochemical properties of peptides. nih.gov This modification is used to investigate the stereochemical control of peptide folding and to develop peptides with novel functions. nih.gov The intriguing stereodynamic properties of N-aryl anthranilic acids in peptide chains and their good water solubility make them valuable building blocks in drug development and protein engineering. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making specific modifications to its chemical structure. For derivatives of bromo-aminobenzoic acids, SAR studies have been crucial in identifying the key structural features that govern their therapeutic effects. These studies typically involve synthesizing a series of analogues where specific parts of the molecule are systematically altered and then evaluating their impact on a particular biological target or cellular activity.

Anticancer Activity of Quinazolinone Derivatives

A significant area of research has been the synthesis of quinazolinone derivatives from bromo-aminobenzoic acids and the evaluation of their potential as anticancer agents. The quinazolinone ring system is a well-known pharmacophore present in several approved drugs.

Research into quinazolinone derivatives synthesized from the related isomer, 2-amino-5-bromobenzoic acid, provides valuable insights into SAR. In one study, a series of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives were synthesized and tested for their antiproliferative effects against human non-small cell lung cancer cell lines (A549, H1975, and PC9). acs.org A lead compound, 16h , showed an IC₅₀ value of 8.27 µM against the A549 cell line. acs.org Further modifications led to the development of compound 45 , which exhibited improved anticancer activity. acs.org The introduction of an acylurea group on the amino group of the benzothiazole (B30560) moiety was found to enhance the activity. acs.org

The table below summarizes the antiproliferative activity of selected quinazolinone derivatives.

| Compound | Cell Line | IC₅₀ (µM) |

| 16h | A549 | 8.27 ± 0.52 |

| 38 | A549 | > 50 |

| 45 | A549 | 1.15 ± 0.09 |

| 45 | H1975 | 3.51 ± 0.17 |

| 45 | PC9 | 10.71 ± 0.81 |

| Data sourced from a study on quinazolinone derivatives' antiproliferative activity. acs.org |

The SAR analysis indicated that the nature and position of substituents on the quinazolinone and associated rings are critical for anticancer potency. For instance, compound 45 demonstrated significantly better activity against A549 cells compared to compound 38 , highlighting the importance of the specific substitutions made. acs.org

Antimicrobial Activity of Quinazoline (B50416) Derivatives

Anti-sickling Activity of Benzoic Acid Derivatives

The influence of substituents on the benzoic acid core has been studied in the context of sickle cell disease (SCD). While not directly derivatives of this compound, these studies on simpler benzoic acids provide foundational SAR principles. A quantitative structure-activity relationship (QSAR) model predicted that various substituted benzoic acids would be active, including p-bromobenzoic acid . This suggests that a bromine substituent on the phenyl ring is compatible with, and can contribute to, biological activity. The key features for potent anti-sickling agents were identified as hydrophilic substituents on the phenyl ring to interact with polar amino acid residues and the hydrophobic phenyl core itself. researchgate.net

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For 2-amino-6-bromobenzoic acid and its derivatives, research is increasingly focused on "green" chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising approach involves the use of novel catalysts and reaction media. For instance, copper-catalyzed amination reactions of bromobenzoic acids are being explored to create N-aryl and N-alkyl anthranilic acid derivatives without the need for protecting groups on the carboxylic acid. nih.gov This chemo- and regioselective method offers a more direct and atom-economical route to valuable compounds. nih.gov Researchers are also investigating photocatalyzed syntheses using catalysts like graphitic carbon nitride (g-C3N4) under visible light irradiation, which presents a sustainable alternative to traditional heating methods. rsc.org

Furthermore, efforts are being made to replace hazardous reagents. A disclosed synthetic method for 2-halo-5-bromobenzoic acids utilizes N-bromosuccinimide (NBS) in an organic solvent under the action of sulfuric acid, offering a route that is described as environmentally friendly and safer. google.com The ongoing development of such methods aims to make the production of this compound and its derivatives more economical and sustainable for industrial applications. google.com

Advanced Computational Studies for Predictive Modeling

Computational chemistry is becoming an indispensable tool for predicting the properties and activities of molecules, thereby guiding experimental research. For this compound and its derivatives, advanced computational studies, particularly using Density Functional Theory (DFT), are providing deep insights into their structural, electronic, and biological characteristics. ijtsrd.comdergipark.org.tr

These studies allow for the detailed analysis of molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and stability. dergipark.org.trresearchgate.net For example, DFT calculations have been employed to study the tautomeric forms of 2-amino-5-bromobenzoic acid and to analyze its vibrational spectra (FT-IR and FT-Raman). dergipark.org.trresearchgate.net

Predictive modeling is also being used to forecast the biological activity of derivatives. Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of benzoic acid derivatives with their toxicity to organisms like green algae. researchgate.netresearchgate.net Such models can help in designing new compounds with desired biological activities while minimizing potential environmental risks. researchgate.net These computational approaches accelerate the discovery process by allowing researchers to prioritize the synthesis of the most promising candidates. iomcworld.com

High-Throughput Screening of Derivatized Libraries

High-throughput screening (HTS) is a powerful technique for rapidly evaluating large numbers of compounds for a specific biological activity. The creation and screening of libraries of derivatives based on the this compound scaffold is a key strategy for discovering new drug candidates and biological probes. ku.edu

These libraries are designed to have significant structural diversity, which increases the probability of finding a "hit" against a particular biological target. ku.edu For example, libraries of halogenated fragments, including brominated benzoic acids, have been screened against targets like HIV-1 reverse transcriptase to identify novel binding sites and inhibitors. acs.org The screening of diverse compound collections has led to the identification of lead compounds for various therapeutic areas. ku.edu

The success of HTS campaigns relies on robust and high-yielding chemical reactions that are amenable to automation and miniaturization. nih.gov The development of efficient synthetic methods for creating diverse libraries of this compound derivatives is therefore crucial for the success of these screening efforts. The data generated from HTS can then be used to build structure-activity relationships and guide the optimization of lead compounds. csic.es

Exploration of Novel Biological Activities

While derivatives of this compound are known for certain biological activities, there is ongoing research to uncover new therapeutic applications. The unique combination of the amino, carboxylic acid, and bromo-substituents on the aromatic ring makes it a versatile starting point for the synthesis of a wide range of bioactive molecules. chemimpex.com

Researchers are actively synthesizing and evaluating new derivatives for various biological targets. For instance, novel quinazoline (B50416) derivatives synthesized from 2-amino-5-bromobenzoic acid have been investigated for their antimicrobial activity. researchgate.net Similarly, thioxoquinazoline derivatives have been evaluated as inhibitors of phosphodiesterase 7 (PDE7), a potential target for T-cell related disorders. nih.gov

The exploration extends to areas such as anticancer and anticonvulsant agents. Acridone (B373769) derivatives, which can be synthesized from 2-bromobenzoic acid, have shown potential as anticonvulsants. rsc.org The ability of the planar acridone ring to intercalate with DNA also makes these compounds interesting candidates for anticancer drug development. rsc.org The synthesis of novel 1,2,4-triazole (B32235) derivatives is another area of active investigation for new biological activities. dntb.gov.ua

Applications in Nanomaterials and Advanced Functional Materials

The unique electronic and structural properties of this compound and its derivatives make them attractive building blocks for the development of novel nanomaterials and advanced functional materials. chemblink.com The presence of both an amino group and a halogen atom allows for the tuning of electronic characteristics, opening up possibilities for creating semiconducting or light-emitting materials. chemblink.com

Derivatives of this compound can be incorporated into polymers to enhance properties like thermal stability and mechanical strength. chemimpex.com There is also interest in their use for creating materials with specialized optical properties. chemblink.com For example, N-(1-Pyrene)anthranilic acid, an amino acid derivative, has been used in the development of fluorescent sensors for the selective detection of metal ions like Hg(II). nih.gov

Furthermore, research is exploring the use of these compounds in the synthesis of hybrid nanomaterials. For instance, perovskite structures, which have potential for photocatalytic hydrogen generation, can be combined with other materials to improve their stability. researchgate.net The ability to functionalize linkers in metal-organic frameworks (MOFs) with groups like amino and bromo offers a pathway to creating new hybrid materials with tailored properties. researchgate.net High-purity forms, including submicron and nanopowder versions of this compound, are being considered for these advanced applications. americanelements.com

常见问题

Q. What are the standard synthetic routes for 2-amino-6-bromobenzoic acid, and how are reaction conditions optimized?

The synthesis typically involves two steps: (1) oxidation of 2-bromo-6-nitrobenzoic acid using KMnO₄ under reflux conditions, followed by (2) reduction of the nitro group using SnCl₂ in concentrated HCl at 80°C for 1.5 hours. Key parameters include maintaining stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to KMnO₄) and controlling reaction temperature to minimize side products. Post-reaction purification involves filtration to remove insoluble by-products and recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the aromatic proton environment and substituent positions (e.g., bromine at C6, amino at C2).

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 216.03 (C₇H₆BrNO₂). Cross-referencing with elemental analysis ensures purity (>95%) .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light, moisture, or strong oxidizers. Degradation products (e.g., dehalogenated derivatives) can be monitored via periodic HPLC analysis using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as Fukui indices, to identify nucleophilic/electrophilic sites. The amino group at C2 acts as an electron donor, while the bromine at C6 stabilizes transition states in Suzuki-Miyaura cross-coupling reactions. Solvent effects (e.g., DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or space group assignments can arise from polymorphism. Use single-crystal X-ray diffraction (SHELXL-2018) with high-resolution data (θ < 25°). Refinement against multiple datasets and validation tools (e.g., PLATON’s ADDSYM) ensure structural accuracy. For twinned crystals, implement TWINLAW to deconvolute overlapping reflections .

Q. How do substituents influence the biological activity of this compound analogs?

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., Br at C6) enhance binding to enzymes like cyclooxygenase (COX). Compare IC₅₀ values against 2-amino-4-bromo-3,5-difluorobenzoic acid (CAS 1698027-86-9) using in vitro COX inhibition assays. Molecular docking (AutoDock Vina) predicts binding modes, with bromine forming halogen bonds in hydrophobic pockets .

Q. What experimental designs optimize the yield of this compound in scaled-up syntheses?

Apply Design of Experiments (DoE) methodologies, such as Central Composite Design, to variables like temperature (80–120°C), reaction time (1–3 hours), and catalyst loading (5–10 mol% Pd). Response Surface Methodology (RSM) identifies optimal conditions, reducing by-products (e.g., dehalogenated species) detected via GC-MS .

Methodological Considerations

Q. How are impurities in this compound quantified during pharmaceutical intermediate production?

Use UPLC-PDA with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in acetonitrile/water). Quantify residual SnCl₂ via ICP-MS, ensuring levels <10 ppm. For nitro-group intermediates, employ ion-pair chromatography with UV detection at 254 nm .

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

Standardize reaction monitoring using in-situ FTIR or Raman spectroscopy to track nitro-group reduction in real time. Control stirring rates (≥500 rpm) to eliminate mass transfer limitations. Triplicate experiments with statistical analysis (ANOVA, p < 0.05) validate precision .

Q. How can machine learning predict novel applications of this compound?

Train neural networks on datasets (e.g., ChEMBL, PubChem) using molecular descriptors (logP, topological polar surface area). Predict bioactivity against targets like EGFR or HDACs. Validate top candidates via high-throughput screening (HTS) in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。